

Peer-Reviewed Validation of Celangulin XIX's Target Site: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct peer-reviewed validation specifically for the target site of **Celangulin XIX** is limited in publicly available literature. This guide synthesizes data from studies on the closely related analogue, Celangulin V, and assumes a shared mechanism of action. The V-ATPase H subunit is the validated target for Celangulin V and is the putative target for **Celangulin XIX**.

Introduction

Celangulin XIX belongs to a family of insecticidal sesquiterpene polyol esters isolated from Celastrus angulatus. While research has primarily focused on its analogue, Celangulin V, the available evidence strongly suggests that these compounds target the Vacuolar-type H+-ATPase (V-ATPase), a crucial enzyme for maintaining pH homeostasis in insect midgut cells. This guide provides a comparative analysis of the target validation for Celangulins, with a focus on Celangulin V as a proxy for Celangulin XIX, and compares its performance with other known V-ATPase inhibitors.

Target Site Validation of Celangulins

The primary target of Celangulin V has been identified as the H subunit of the V-ATPase in the midgut of susceptible insect larvae.[1] This conclusion is supported by several lines of experimental evidence:



- Affinity Chromatography and Mass Spectrometry: Studies using affinity chromatography with a Celangulin V-linked resin successfully isolated several binding proteins from the midgut of Mythimna separata larvae. Subsequent analysis by liquid chromatography quadrupole timeof-flight mass spectrometry (LC/Q-TOF-MS) identified the V-ATPase H subunit as a primary binding partner.[1]
- Molecular Docking: Computational molecular docking studies have shown that Celangulin V
 and its more potent analogues share the same binding pocket on the H subunit of V-ATPase.
 [2]
- Physiological Effects: Treatment of insect midgut cells with Celangulin V leads to a rapid depolarization of the apical membrane potential, a physiological effect consistent with the inhibition of the V-ATPase proton pump.[1]

Comparative Performance Analysis

Celangulins are compared here with two well-characterized microbial V-ATPase inhibitors, Bafilomycin A1 and Concanamycin A, which are widely used as research tools.



Compound	Target Subunit(s)	Organism(s)	IC50/EC50/LD5 0	Key Findings
Celangulin V	H subunit (putative for XIX)	Mythimna separata	LD50: 1.33 μg/mg (ligand)	Specifically binds to the V-ATPase H subunit, causing midgut cell damage.[3]
Bafilomycin A1	c subunit	Various (insects, mammals)	IC50: ~2.1-2.3 μΜ (V-ATPase)	Potent and specific inhibitor of V-ATPase, disrupts lysosomal acidification.
Concanamycin A	c subunit	Various (insects, fungi)	IC50: ~10 nM (V- ATPase)	Highly potent V-ATPase inhibitor, binds to the V(o) subunit c.

Experimental Protocols

Objective: To determine the inhibitory effect of a compound on V-ATPase activity.

Methodology:

- Preparation of Midgut Brush Border Membrane Vesicles (BBMVs): Midguts from target insect larvae (e.g., Mythimna separata) are dissected in a cold buffer. The tissue is homogenized, and BBMVs are isolated by differential centrifugation.
- ATPase Activity Assay: The assay measures the release of inorganic phosphate (Pi) from ATP hydrolysis. BBMVs are incubated with ATP in the presence and absence of the test compound (e.g., Celangulin XIX) and specific inhibitors to differentiate V-ATPase activity from other ATPases.
- Data Analysis: The amount of Pi released is quantified colorimetrically. The percentage of inhibition is calculated by comparing the V-ATPase activity in the presence of the test



compound to the control.

Objective: To isolate and identify the binding proteins of a ligand (e.g., **Celangulin XIX**).

Methodology:

- Ligand Immobilization: Celangulin XIX is chemically modified to introduce a linker arm, which is then covalently coupled to a chromatography resin (e.g., CNBr-activated Sepharose).
- Protein Extraction: Total protein is extracted from the target tissue (e.g., insect midgut).
- Affinity Chromatography: The protein extract is passed through the column containing the immobilized Celangulin XIX. Proteins that bind to Celangulin XIX will be retained in the column.
- Elution and Analysis: The bound proteins are eluted from the column. The eluted fractions are then analyzed by SDS-PAGE and identified using mass spectrometry (e.g., LC-MS/MS).

Objective: To determine the insecticidal activity of a compound when ingested by the target insect.

Methodology:

- Diet Preparation: The test compound (e.g., **Celangulin XIX**) is incorporated into the artificial diet of the insect larvae at various concentrations.
- Feeding: Larvae of a specific instar are allowed to feed on the treated diet for a defined period.
- Mortality Assessment: The number of dead larvae is recorded at regular intervals (e.g., 24, 48, 72 hours).
- Data Analysis: The lethal dose 50 (LD50) or lethal concentration 50 (LC50) is calculated using probit analysis.

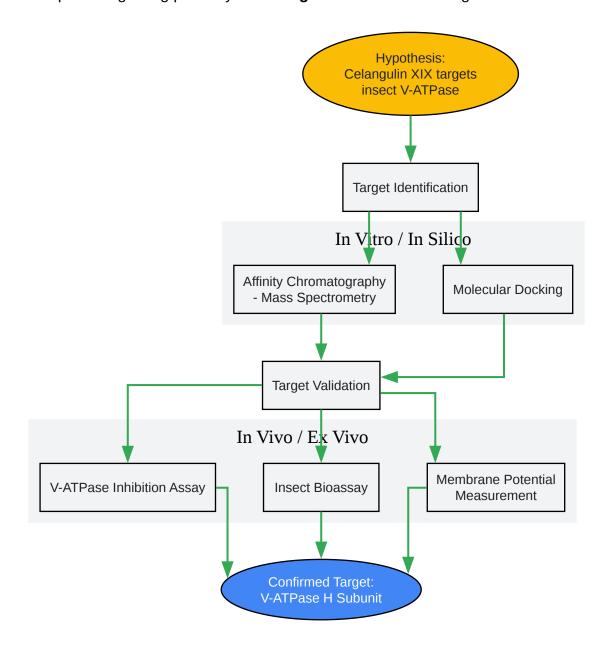
Visualizations





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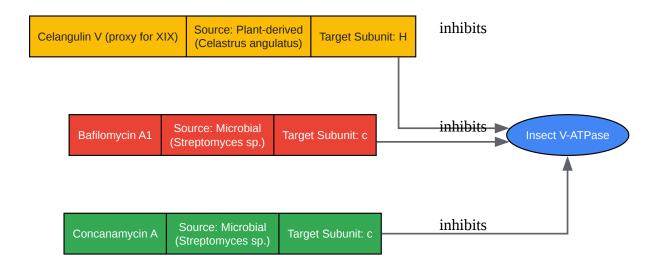
Caption: Proposed signaling pathway of Celangulin XIX in insect midgut cells.



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Caption: Experimental workflow for target identification and validation.





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Caption: Comparison of Celangulin with alternative V-ATPase inhibitors.

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